SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1050783-5g

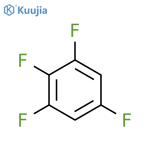

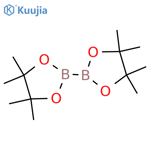

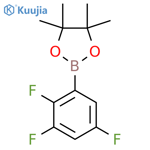

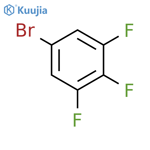

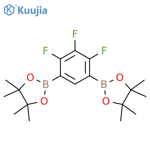

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

98%

5g

¥163.00

2024-07-28

TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.

T3376-1G

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

>98.0%(GC)(T)

1g

¥190.00

2024-04-15

Apollo Scientific

PC412001-25g

2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

827614-70-0

98+%

25g

£89.00

2025-02-21

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

T855937-5g

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

98%

5g

¥464.40

2022-01-11

eNovation Chemicals LLC

D554127-25g

4,4,5,5-TetraMethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

97%

25g

$318

2024-05-24

abcr

AB175295-25 g

3,4,5-Trifluorophenylboronic acid, pinacol ester, 96%; .

827614-70-0

96%

25 g

€291.00

2023-07-20

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBEB0888-5G

4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

95%

5g

¥ 1,359.00

2023-04-13

Fluorochem

021640-25g

2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

827614-70-0

95%

25g

£132.00

2022-02-28

NAN JING YAO SHI KE JI GU FEN Co., Ltd.

PBEB0888-1G

4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

95%

1g

¥ 448.00

2023-04-13

Chemenu

CM135742-10g

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane

827614-70-0

95%

10g

$69

2023-01-09